N-(3-(Dimethylamino)propyl)stearamide monohydrochloride

Descripción general

Descripción

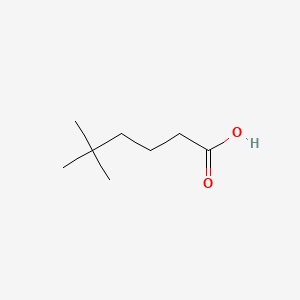

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride (N-DAPSM) is an organic compound with a molecular formula of C17H34N2O2Cl. It is an amide derivative of stearic acid, a common fatty acid found in many vegetable oils, and is used in scientific research as a surfactant and as a reagent for chemical synthesis. This compound has a wide range of applications in laboratory experiments due to its unique chemical properties, including its ability to form stable aqueous solutions and its low toxicity.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is used in the synthesis of novel polymers with specific properties. For instance, a cationic polymer was synthesized using N-[3-(dimethylamino)propyl] methacrylamide and exhibited the ability to switch from cationic to zwitterionic form upon irradiation. This characteristic was harnessed for DNA condensation and release, as well as for switching antibacterial activity from active to non-toxic, proving its potential in biotechnology applications (Sobolčiak et al., 2013). Additionally, the substance was involved in microwave-assisted synthesis of monomers leading to polymers that exhibit lower critical solution temperature (LCST) behavior in water, which can be manipulated through various chemical modifications (Schmitz & Ritter, 2007).

Bioconjugation Research

In medical research, compounds containing this compound have been utilized for bioconjugation. This technique is fundamental in developing medical applications, such as drug delivery systems. A systematic investigation of bioconjugations mediated by this compound on peptides and proteins identified specific conditions and side reactions influencing product formation, which is crucial for optimizing the use of bioconjugates in medical applications (Totaro et al., 2016).

Material Science and Engineering

The material properties of compounds synthesized with this compound have been extensively studied. Research has delved into the association of these compounds in various solvents, understanding their behavior in different chemical environments (Kamorina et al., 2019). Additionally, copolymerization studies involving this compound have been conducted to control compositional heterogeneity, a crucial factor in material science for customizing the properties of synthetic materials for specific applications (Kazantsev et al., 2014).

pH-sensitive Applications

This compound has been used to create pH-sensitive vesicles with significant potential for therapeutic agent or gene delivery systems. These vesicles show stability at physiological pH and undergo changes in shape and integrity in response to pH, making them suitable as delivery carriers in medical applications (Yang & Kim, 2009).

Safety and Hazards

Mecanismo De Acción

- The primary target of this compound is not explicitly documented in the available literature. However, it is commonly used as a surfactant, emulsifier, and hair conditioning agent .

Target of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid amidopropyl dimethylamines, which function primarily as antistatic agents in cosmetic products . These interactions are crucial as they can influence the behavior and function of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that fatty acid amidopropyl dimethylamines, including this compound, can act as dermal sensitizers, impacting cellular responses in the skin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with fatty acid amidopropyl dimethylamines suggests a mechanism involving the modulation of enzyme activity and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that fatty acid amidopropyl dimethylamines, including this compound, need to be formulated to be non-sensitizing to ensure their safety and efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects. It is crucial to determine the threshold levels to avoid any harmful impacts on the organisms being studied .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cell. The compound’s role in these pathways is essential for understanding its biochemical properties and effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its interactions with other biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

N-[3-(dimethylamino)propyl]octadecanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;/h4-22H2,1-3H3,(H,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXUNJWLKCUTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003598 | |

| Record name | N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83607-13-0 | |

| Record name | Octadecanamide, N-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83607-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-(Dimethylamino)propyl)stearamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083607130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]stearamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)